(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1241677-90-6
VCID: VC5476637
InChI: InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.189

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid

CAS No.: 1241677-90-6

Cat. No.: VC5476637

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.189

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid - 1241677-90-6

Specification

CAS No. 1241677-90-6
Molecular Formula C10H10F3NO3
Molecular Weight 249.189
IUPAC Name (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Standard InChI Key YZXUCQCJZKJMIR-MRVPVSSYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

(2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid belongs to the class of non-proteinogenic amino acids, with a molecular formula of C10H10F3NO3\text{C}_{10}\text{H}_{10}\text{F}_3\text{NO}_3 and a molecular weight of 249.19 g/mol . The (2R) configuration denotes the chiral center at the second carbon of the propanoic acid chain, critical for its interactions with biological targets. The trifluoromethoxy (-OCF3_3) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1241677-90-6
Molecular FormulaC10H10F3NO3\text{C}_{10}\text{H}_{10}\text{F}_3\text{NO}_3
Molecular Weight249.19 g/mol
Chiral Configuration(2R)
SolubilityNot reported
StabilityNot reported

Synthesis and Industrial Preparation

Radical Trifluoromethylation Strategies

Industrial synthesis often employs radical trifluoromethylation to introduce the -OCF3_3 group. This method leverages photoredox catalysis or transition metal-mediated processes to generate carbon-centered radicals, which subsequently react with trifluoromethyl sources. For instance, Vulcanchem’s protocol involves Suzuki–Miyaura coupling under mild conditions to ensure functional group tolerance and high yields. The stereochemical integrity of the (2R) configuration is preserved using chiral auxiliaries or asymmetric catalysis.

Biological Activity and Mechanism

Anticancer Applications

Electron-deficient aromatic systems, such as the trifluoromethoxy-phenyl group, often exhibit anticancer activity via DNA intercalation or kinase inhibition. While direct evidence is lacking, analogues with similar substituents show antiproliferative effects in glioblastoma and breast cancer models. The compound’s ability to perturb cellular redox balance through fluorine-induced electronegativity warrants further investigation.

Chemical Reactivity and Stability

Functional Group Transformations

The amino acid backbone permits standard peptide coupling reactions, enabling integration into larger biomolecules. The trifluoromethoxy group undergoes nucleophilic aromatic substitution under acidic conditions, allowing derivatization with amines or thiols. Oxidation of the phenyl ring is mitigated by the electron-withdrawing -OCF3_3 group, enhancing stability against metabolic degradation.

pH-Dependent Behavior

In aqueous solutions, the compound exists as a zwitterion, with protonation states varying between pH 2.3 (carboxyl group) and pH 9.7 (amine group). This behavior influences solubility and membrane permeability, though experimental data on partition coefficients (LogP) remain unpublished.

Challenges in Industrial Scaling

Byproduct Formation

Large-scale synthesis faces challenges such as oxidative degradation, evidenced by the formation of 4-phenylquinazoline derivatives during alkylation steps . Mitigation strategies include strict oxygen exclusion and solvent deaeration, as demonstrated in Ni(II)-mediated DKR protocols .

Ligand Recovery

Economic viability relies on ligand recycling. For example, Hamari Chemicals’ DKR process recovers >90% of chiral ligands through precipitation and filtration, reducing material costs . Applying similar techniques to (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid could enhance scalability.

Future Directions and Unmet Needs

Pharmacokinetic Profiling

No data exist on oral bioavailability, half-life, or tissue distribution. In vivo studies using radiolabeled isotopes or LC-MS/MS quantification are critical to advancing therapeutic applications.

Target Deconvolution

High-throughput screening against kinase libraries or GPCR panels could identify mechanistic pathways. Computational docking studies may prioritize targets based on the compound’s electrostatic surface map.

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